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Compound of Interest

Compound Name: Acetoxyacetyl chloride

Cat. No.: B084561 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the thermochemical properties of Acetoxyacetyl chloride
(CAS No. 13831-31-7). Recognizing the current gap in publicly available experimental

thermochemical data for this compound, this document provides a comprehensive overview of

its known physical properties, synthesis, and reactivity, alongside a detailed protocol for

determining its thermochemical properties using high-accuracy computational chemistry

methods.

Introduction to Acetoxyacetyl Chloride
Acetoxyacetyl chloride, with the chemical formula C₄H₅ClO₃, is a reactive acyl chloride that

serves as a crucial intermediate in a variety of organic syntheses.[1] Its bifunctional nature,

possessing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the

selective introduction of different chemical functionalities into a target molecule.[1] This

versatility makes it a valuable building block in the synthesis of pharmaceuticals,

agrochemicals, and specialty polymers.[1][2] Notably, it is used in the synthesis of β-lactams, a

core structural motif in many antibiotics, and in the preparation of glycolylhydroxamic acids.[1]
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While extensive experimental thermochemical data is not readily available, a summary of its

known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Acetoxyacetyl Chloride

Property Value Source(s)

CAS Number 13831-31-7 [2]

Molecular Formula C₄H₅ClO₃ [3]

Molecular Weight 136.53 g/mol [2][3]

Appearance
Colorless to pale yellow

transparent fuming liquid
[2]

Boiling Point 55 °C at 12 mmHg [4]

Density 1.27 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.428 [4]

Flash Point 71 °C (159.8 °F) - closed cup

Reactivity Reacts violently with water [4]

Synthesis and Reactivity
Synthesis of Acetoxyacetyl Chloride
The most established method for synthesizing Acetoxyacetyl chloride is through the

chlorination of acetoxyacetic acid.[1] Common chlorinating agents for this transformation

include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1]

The reaction with thionyl chloride is often heated, while the reaction with oxalyl chloride is

typically performed at low temperatures (0–5°C) under anhydrous conditions to manage its

exothermicity.[1]

Another synthetic route involves the reaction of glycolic acid with acetyl chloride to first form

acetoxyacetic acid, which is then chlorinated.[3][5]
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Route 1: Chlorination of Acetoxyacetic Acid Route 2: From Glycolic Acid
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Caption: Common synthetic routes to Acetoxyacetyl chloride.

Reactivity Profile
As a derivative of a carboxylic acid, Acetoxyacetyl chloride readily undergoes nucleophilic

acyl substitution.[1] The highly electrophilic carbonyl carbon is susceptible to attack by various

nucleophiles, leading to the displacement of the chloride ion.[2]

Key reactions include:

Reaction with Alcohols: Forms the corresponding esters. This reaction is often carried out in

the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the

hydrogen chloride byproduct.[1]
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Reaction with Amines: Leads to the formation of amides.[1]

Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen chloride.[2]
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Ester
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Caption: Nucleophilic acyl substitution reactions of Acetoxyacetyl chloride.

Determination of Thermochemical Properties: A
Computational Approach
Due to the absence of experimental thermochemical data for Acetoxyacetyl chloride, a robust

and reliable alternative is the use of high-level ab initio computational methods. The Gaussian-

4 (G4) theory is a state-of-the-art composite quantum chemistry method designed for the

accurate calculation of thermochemical properties such as enthalpies of formation, Gibbs free

energies of formation, entropies, and heat capacities.[6][7][8]
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Proposed Computational Protocol: Gaussian-4 (G4)
Theory
The G4 theory involves a series of calculations that systematically approximate the exact

solution of the non-relativistic Schrödinger equation for a given molecule.[7][8] The protocol is

as follows:

Geometry Optimization: The molecular geometry of Acetoxyacetyl chloride is optimized

using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[7]

[8] This provides a reliable equilibrium structure.

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are

calculated at the same B3LYP/6-31G(2df,p) level of theory. These frequencies are used to

determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy

and entropy.[7][9]

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory and with larger basis sets on the B3LYP-optimized geometry.

These include:

Hartree-Fock (HF) energy extrapolation to the complete basis set limit.[7]

Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T))

calculation with the 6-31G(d) basis set.[7][8]

Møller-Plesset perturbation theory calculations (MP2 and MP4) with larger basis sets.[9]

Higher-Level Corrections (HLC): The individual energy components are combined, and

empirical higher-level corrections are added to account for remaining basis set and

correlation effects.[7][8]

Calculation of Thermochemical Properties: The final G4 energy, combined with the ZPVE

and thermal corrections from the frequency calculation, is used to determine the standard

enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard

entropy (S°), and heat capacity (Cv).
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Caption: Workflow for the G4 computational protocol.

Prospective Experimental Determination of Enthalpy
of Formation
For future experimental validation, the standard enthalpy of formation of liquid Acetoxyacetyl
chloride could be determined using combustion calorimetry.[10][11]
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Experimental Protocol: Moving-Bomb Combustion
Calorimetry

Sample Preparation: A known mass of high-purity Acetoxyacetyl chloride is encapsulated

in a sample holder (e.g., a polyester bag) of known mass and heat of combustion.

Calorimeter Setup: The sample is placed in a platinum crucible inside a combustion bomb. A

known quantity of water and often a reducing agent (like arsenious oxide solution) are added

to the bomb to ensure a well-defined final state for the chlorine-containing products. The

bomb is then pressurized with high-purity oxygen.

Combustion: The bomb is placed in a calorimeter with a precisely known quantity of water.

The sample is ignited, and the temperature change of the water is monitored with high

precision.

Analysis: The energy of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter system.[12][13]

Corrections: Corrections are applied for the ignition energy, the heat of combustion of the

sample holder, and the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard enthalpy of combustion is determined from

the corrected energy of combustion. The standard enthalpy of formation is then calculated

using Hess's Law, with the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and HCl(aq)).

Conclusion
Acetoxyacetyl chloride is a valuable and reactive intermediate in organic synthesis. While

there is a notable absence of publicly available experimental thermochemical data, this guide

has summarized its known physical properties and reactivity. Furthermore, a detailed

computational protocol using Gaussian-4 theory has been presented as a reliable method for

obtaining the necessary thermochemical data, which is crucial for process safety assessments,

reaction optimization, and the development of thermodynamic models. The prospective

experimental protocol for combustion calorimetry provides a pathway for future validation of the

computationally derived values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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